Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
CAS No.: 854357-39-4
Cat. No.: VC5130668
Molecular Formula: C12H11ClN2O5S
Molecular Weight: 330.74
* For research use only. Not for human or veterinary use.
![Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate - 854357-39-4](/images/structure/VC5130668.png)
Specification
CAS No. | 854357-39-4 |
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Molecular Formula | C12H11ClN2O5S |
Molecular Weight | 330.74 |
IUPAC Name | methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
Standard InChI | InChI=1S/C12H11ClN2O5S/c1-19-7(16)3-5-8-10(17)14-6(4-13)15-11(8)21-9(5)12(18)20-2/h3-4H2,1-2H3,(H,14,15,17) |
Standard InChI Key | QFTHNWBXQUIGQG-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound (C₁₂H₁₁ClN₂O₅S) features a thieno[2,3-d]pyrimidine core substituted at positions 2, 5, and 6 (Table 1). Comparative analysis with the structurally related methyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS: 565166-96-3) highlights key differences:
The 5-(2-methoxy-2-oxoethyl) group introduces additional steric bulk and hydrogen-bonding capacity compared to the simpler methyl group in the analog .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for the target compound are published, analogous thieno[2,3-d]pyrimidines are typically synthesized via:
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Gewald Reaction: Cyclocondensation of 2-aminothiophene-3-carboxylates with α,β-unsaturated ketones or nitriles .
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Cyclization of Thioureas: Reaction with β-ketoesters under acidic conditions .
For the target molecule, a plausible route involves:
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Step 1: Formation of the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine core via cyclocondensation of methyl 2-amino-4-chloro-5-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate with a β-ketoester.
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Step 2: Introduction of the chloromethyl group at position 2 via chloromethylation (e.g., using paraformaldehyde and HCl) .
Yield and Optimization
Predicted challenges include regioselectivity in chloromethylation and stability of the 2-methoxy-2-oxoethyl group under acidic conditions. Computational modeling (unavailable for this compound) is recommended to optimize reaction parameters .
Physicochemical Properties
Experimental data remain limited, but predicted properties include (Table 2) :
Property | Value |
---|---|
Boiling Point | 529.0 ± 60.0 °C (Predicted) |
Density | 1.61 ± 0.1 g/cm³ |
pKa | -2.13 ± 0.20 |
The low pKa suggests strong electrophilic character, favoring nucleophilic attack at the chloromethyl group. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is anticipated, though experimental validation is needed.
Biological Activities and Applications
Hypothesized Pharmacological Effects
Thienopyrimidines exhibit:
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Kinase Inhibition: ATP-binding site competition due to planar aromatic systems .
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis via thiol group interaction .
The target compound’s chloromethyl group may enhance alkylation potential, suggesting utility as a covalent kinase inhibitor. The 2-methoxy-2-oxoethyl substituent could improve membrane permeability compared to analogs .
Industrial Applications
Potential uses include:
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Agrochemicals: Herbicidal activity via SH-group alkylation in plant enzymes.
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Polymer Chemistry: As a crosslinking agent due to reactive chloromethyl and ester groups.
Analytical Characterization
Spectroscopic Methods
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NMR: Predicted ¹H NMR signals include δ 3.8–4.2 (methoxy groups), δ 5.1–5.3 (chloromethyl), and δ 7.0–7.5 (thiophene protons).
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Mass Spectrometry: Expected molecular ion peak at m/z 330.74 (M⁺) .
Chromatographic Profiling
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity assessment.
Future Research Directions
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Synthetic Optimization: Develop regioselective methods for chloromethylation.
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Biological Screening: Evaluate kinase inhibition and antimicrobial efficacy.
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Computational Studies: Model binding affinities to molecular targets (e.g., EGFR, CDK2).
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